

# GSK481: A Potent Inhibitor of RIPK1 Ser166 Phosphorylation in Necroptosis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death. A key event in the execution of necroptosis, a form of programmed necrosis, is the autophosphorylation of RIPK1 at Serine 166 (Ser166). This phosphorylation event is a critical biomarker for RIPK1 kinase activation and the initiation of the necroptotic cascade. **GSK481** is a highly potent and selective small molecule inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of the role of **GSK481** in inhibiting Ser166 phosphorylation, including quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

# Quantitative Data: GSK481 Inhibition of RIPK1 and Ser166 Phosphorylation

**GSK481** demonstrates high potency against RIPK1 kinase activity and the subsequent phosphorylation of Ser166. The following table summarizes the key quantitative data for **GSK481**.

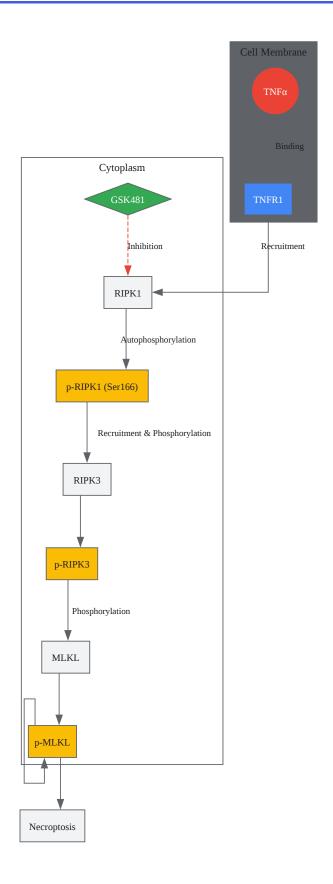


Target/Assay	Species/Cell Line	IC50 Value	Reference(s)
RIPK1 Kinase Activity	-	1.3 nM	[1][2]
Ser166 Phosphorylation (wild-type)	Human	2.8 nM	[1][2]
U937 Cellular Assay	Human	10 nM	[1][2]
RIPK1 Mutants	Mouse	18-110 nM	[1][2]

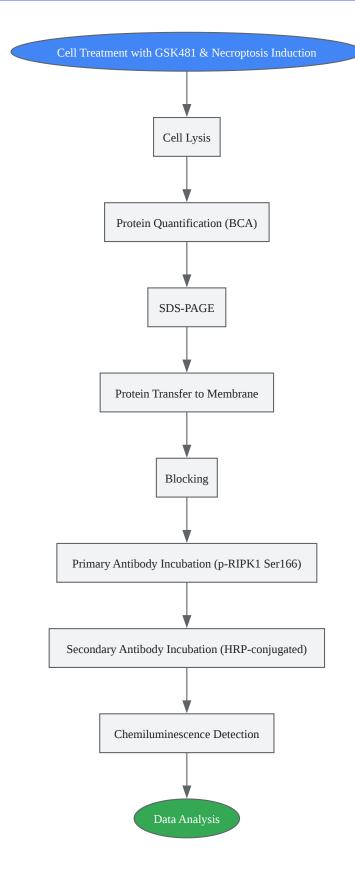
## Signaling Pathway: The Role of RIPK1 Ser166 Phosphorylation in Necroptosis

Necroptosis is a regulated cell death pathway that is initiated by various stimuli, including tumor necrosis factor-alpha (TNF $\alpha$ ). Upon TNF $\alpha$  binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival or cell death. In the context of necroptosis, and when caspase-8 is inhibited, RIPK1 is recruited and activated through autophosphorylation at multiple sites, including the critical Ser166 residue. Phosphorylated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation cascade leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and cell death. **GSK481** exerts its inhibitory effect by binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation at Ser166 and blocking the downstream signaling events that lead to necroptosis.

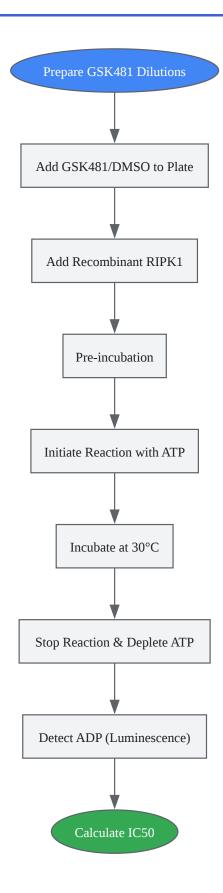












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### References

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- 2. Discovery of a cooperative mode of inhibiting RIPK1 kinase PMC [pmc.ncbi.nlm.nih.gov]
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